FR121196 vs. Physostigmine and Methamphetamine: Differential Efficacy in Lesion-Induced Memory Deficits
In a Morris water maze study, FR121196 (0.1-1.0 mg/kg i.p.) significantly ameliorated memory deficits in both scopolamine-treated and nucleus basalis magnocellularis (NBM)-lesioned rats. In stark contrast, physostigmine (0.032-0.32 mg/kg) was effective only in the scopolamine model but failed to improve performance in NBM-lesioned rats. Methamphetamine (0.32-3.2 mg/kg) not only failed to ameliorate but actually aggravated deficits in NBM-lesioned rats [1]. This demonstrates FR121196's unique ability to restore cognitive function in models of structural brain damage where standard cholinergic agents are ineffective.
| Evidence Dimension | Memory restoration efficacy in NBM-lesioned rats (Morris water maze) |
|---|---|
| Target Compound Data | FR121196: Ameliorated memory deficits (0.1-1.0 mg/kg i.p.) |
| Comparator Or Baseline | Physostigmine: No amelioration (0.032-0.32 mg/kg); Methamphetamine: Aggravated deficits (0.32-3.2 mg/kg) |
| Quantified Difference | Qualitative difference: FR121196 shows positive efficacy in this model, while comparators show no efficacy or negative impact. |
| Conditions | Morris water maze, 2-trial-per-day regimen, young rats with NBM lesions |
Why This Matters
This differentiation is critical for researchers modeling neurodegeneration (e.g., Alzheimer's), as it identifies FR121196 as a tool capable of probing cognitive enhancement mechanisms beyond simple cholinergic stimulation.
- [1] Yamazaki M, Matsuoka N, Maeda N, Kuratani K, Ohkubo Y, Yamaguchi I. FR121196, a potential antidementia drug, ameliorates the impaired memory of rat in the Morris water maze. J Pharmacol Exp Ther. 1995 Jan;272(1):256-63. PMID: 7815340. View Source
